N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-18(14-10-16(25-20-14)12-3-4-12)19-7-1-2-8-22-13-5-6-15-17(9-13)24-11-23-15/h5-6,9-10,12H,3-4,7-8,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUZXAMOOZGFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Based on the observed antitumor activity, it may be involved in pathways related to cell growth and apoptosis.
Result of Action
The compound has demonstrated potential antitumor activity, with some studies showing it can induce apoptosis and cause cell cycle arrests in certain cancer cell lines. .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide is a synthetic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antidiabetic and anticancer effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 336.38 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism and cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing signaling pathways associated with inflammation and cancer progression.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound through various assays:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 26 | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | 35 | Significant inhibition |
| A549 (Lung Cancer) | 30 | Moderate cytotoxicity |
In vitro assays demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
Antidiabetic Activity
The compound's antidiabetic properties were evaluated using α-amylase inhibition assays:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 0.85 | Potent α-amylase inhibitor |
In vivo studies using streptozotocin-induced diabetic mice showed a significant reduction in blood glucose levels, supporting its potential as an antidiabetic agent.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The results indicated that the benzo[d][1,3]dioxole moiety plays a crucial role in enhancing the compound's biological activity by facilitating π–π interactions with aromatic residues in target proteins.
- In Vivo Efficacy : In diabetic mouse models, administration of the compound resulted in a notable decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, suggesting its effectiveness as an antidiabetic agent.
Comparison with Similar Compounds
Core Structural Differences
- Benzodioxole Derivatives: Piperazine-linked analogs: Compounds like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine (, % yield) feature a benzodioxole group connected to a piperazine core, differing from the target compound’s isoxazole-carboxamide backbone .
Linker Variations :
Physicochemical Properties
Melting Points and Stability
Elemental Analysis and Purity
- Target compound : Expected elemental composition (theoretical): C: ~60–65%, H: ~5–6%, N: ~8–10% (based on cyclopropylisoxazole analogs in –12).
Comparisons :
Compound (Example) C% (Theo/Exp) N% (Theo/Exp) Source Piperazine derivative () 61.18/61.49 5.28/5.19 Benzimidazole () ~60/59 ~5/4.8
Spectroscopic Characterization
NMR Profiles
- 1H-NMR : The target compound’s benzodioxole protons are expected at δ 6.8–7.1 ppm, while the cyclopropyl group’s protons would appear as a multiplet near δ 1.0–1.5 ppm. The butynyl chain’s alkynyl protons (δ ~2.5–3.0 ppm) contrast with ethyl linkers in piperazine analogs (δ ~2.7–3.2 ppm) .
- 13C-NMR : The isoxazole carbonyl (δ ~160–165 ppm) differs from benzimidazole carbamates (δ ~155–160 ppm, ) .
Functional and Pharmacological Implications
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to verify functional groups (e.g., isoxazole C=N stretching at ~1600 cm⁻¹) .
Advanced: How can researchers optimize synthesis yields when steric hindrance limits reaction efficiency?
Answer:
Steric hindrance in the but-2-yn-1-yl or cyclopropylisoxazole moieties can be mitigated by:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactant solubility and reduce aggregation .
- Catalyst optimization : Use palladium/copper catalysts for Sonogashira coupling to enhance alkyne reactivity .
- Microwave-assisted synthesis : Shortens reaction time and improves regioselectivity .
- Purification via column chromatography : Gradient elution with ethyl acetate/hexane mixtures isolates the product from steric byproducts .
Basic: What spectroscopic techniques resolve contradictions between predicted and observed structural data?
Answer:
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., alkyne geometry) using SHELXL refinement .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., benzo[d][1,3]dioxole protons) .
- Density Functional Theory (DFT) : Predicts NMR chemical shifts for comparison with experimental data .
Advanced: How can molecular docking studies elucidate the compound’s mechanism of action?
Answer:
- Target identification : Screen against databases (e.g., PDB) for enzymes/receptors with compatible binding pockets (e.g., kinases, GPCRs) .
- Docking software (AutoDock Vina) : Simulate interactions between the cyclopropylisoxazole and catalytic residues .
- Free energy calculations (MM/GBSA) : Quantify binding affinity and validate with in vitro assays (e.g., IC₅₀) .
Basic: What in vitro assays assess the compound’s biological activity?
Answer:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced: How do structural modifications enhance the compound’s pharmacological profile?
Answer:
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with a thiophene ring to improve metabolic stability .
- Prodrug design : Introduce ester groups at the but-2-yn-1-yl position for controlled release .
- SAR studies : Compare analogues with varying cyclopropyl substituents to optimize target selectivity .
Basic: What are the solubility and stability considerations for in vivo studies?
Answer:
- Solubility : Test in PBS (pH 7.4) and DMSO; use cyclodextrin complexes for hydrophobic derivatives .
- Stability : Conduct HPLC-based degradation studies under acidic/alkaline conditions .
- Plasma stability : Incubate with rat plasma and quantify via LC-MS to assess metabolic liability .
Advanced: What computational strategies predict off-target effects?
Answer:
- Phylogenetic analysis : Identify homologous proteins across species to anticipate cross-reactivity .
- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
- Molecular dynamics simulations : Simulate binding to human serum albumin to evaluate plasma protein binding .
Basic: How is crystallographic data analyzed to confirm molecular structure?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction .
- Mercury software : Visualize packing patterns and hydrogen-bonding networks .
- R-factor refinement : SHELXL refines atomic coordinates to R < 0.05 for publication-quality data .
Advanced: What high-throughput screening approaches identify synergistic drug combinations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
